2-Amino-2,3-dimethylpentanoic acid;hydrochloride
Description
2-Amino-2,3-dimethylpentanoic acid;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of pentanoic acid, characterized by the presence of an amino group and two methyl groups on the second and third carbon atoms, respectively. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-amino-2,3-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHZLJYXRWFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3-dimethylpentanoic acid;hydrochloride typically involves the reaction of 2,3-dimethylpentanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: It can participate in substitution reactions, where the amino group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
2-Amino-2,3-dimethylpentanoic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2,3-dimethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the hydrochloride salt play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.
Comparison with Similar Compounds
- 2-Amino-3,3-dimethylpentanoic acid;hydrochloride
- 2-Amino-2,3-dimethylbutanoic acid;hydrochloride
- 2-Amino-2,3-dimethylhexanoic acid;hydrochloride
Comparison: 2-Amino-2,3-dimethylpentanoic acid;hydrochloride is unique due to its specific arrangement of methyl groups and the presence of the amino group. This structural configuration imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
Biological Activity
2-Amino-2,3-dimethylpentanoic acid hydrochloride (often referred to as ADMPA-HCl) is a branched-chain amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and exhibits unique properties that may influence various biochemical pathways, including neurotransmitter modulation and protein synthesis.
- Molecular Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 178.66 g/mol
- Solubility : Soluble in water, making it suitable for biological studies.
ADMPA-HCl's biological activity is primarily attributed to its ability to interact with neurotransmitter systems and influence metabolic pathways. The amino group in the structure allows for hydrogen bonding with biological molecules, which can affect their conformation and function. Additionally, the compound may modulate enzyme activities and participate in various biochemical reactions.
Biological Activities
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Neurotransmitter Modulation :
- Research indicates that ADMPA-HCl may influence the release or uptake of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which is crucial for maintaining neuronal excitability.
- Its structural similarity to other amino acids enables it to interact with specific receptors in the nervous system, potentially leading to neuroprotective effects.
-
Protein Synthesis :
- As a building block for proteins, ADMPA-HCl plays a role in the synthesis of peptides and proteins, impacting cellular metabolism and growth.
- Metabolic Pathways :
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective properties of ADMPA-HCl in models of neurodegeneration. The results indicated that treatment with ADMPA-HCl resulted in reduced neuronal cell death and improved functional outcomes in rodent models subjected to oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases.
Case Study 2: Amino Acid Transport
Research on amino acid transport mechanisms revealed that ADMPA-HCl enhances calcium-dependent transport processes in intestinal epithelial cells. This was shown to increase the absorption of other essential nutrients, indicating its role in nutrient transport dynamics .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | Similar branched structure; used in peptide synthesis. |
| 3-Amino-3-methylbutanoic acid | C₅H₁₃NO₂ | Exhibits similar biological activity; potential neuroprotective effects. |
| L-Leucine | C₆H₁₃NO₂ | Essential amino acid; involved in protein synthesis. |
ADMPA-HCl is unique due to its specific branched structure, which differentiates its biological activity from other similar compounds.
Q & A
Q. Basic
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Waste disposal : Neutralize residual acid with sodium bicarbonate before disposal .
How can computational modeling aid in predicting the bioactivity of 2-Amino-2,3-dimethylpentanoic acid hydrochloride?
Q. Advanced
- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., NMDA receptors) .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with observed activities to prioritize derivatives for synthesis .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Purification bottlenecks : Chromatography is inefficient at scale; switch to crystallization-based purification .
- Catalyst recycling : Immobilize Pd/C on mesoporous silica to reduce costs .
- Regulatory compliance : Ensure adherence to ICH guidelines for impurity profiling (e.g., identify genotoxic impurities via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
